2-(4-morpholinyl)-5-Pyrimidinol
CAS No.: 127769-70-4
Cat. No.: VC8227010
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127769-70-4 |
|---|---|
| Molecular Formula | C8H11N3O2 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | 2-morpholin-4-ylpyrimidin-5-ol |
| Standard InChI | InChI=1S/C8H11N3O2/c12-7-5-9-8(10-6-7)11-1-3-13-4-2-11/h5-6,12H,1-4H2 |
| Standard InChI Key | HHHRAVAXGNAZHZ-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC=C(C=N2)O |
| Canonical SMILES | C1COCCN1C2=NC=C(C=N2)O |
Introduction
Chemical Identity and Structural Features
2-(4-Morpholinyl)-5-pyrimidinol belongs to the pyrimidine class of heterocyclic compounds, which are integral to nucleic acid chemistry and medicinal agents. Its molecular structure consists of a six-membered pyrimidine ring with two substituents: a morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) at the 2-position and a hydroxyl group at the 5-position (Fig. 1). The morpholine moiety enhances solubility and bioavailability, a feature exploited in drug design to improve pharmacokinetic profiles .
Physicochemical Properties
Data from suppliers and structural analogs provide insights into the compound’s physical and chemical characteristics:
Physical Form and Stability
Suppliers describe 2-(4-morpholinyl)-5-pyrimidinol as existing in two primary forms:
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Liquid form (Chemlyte Solutions): High purity (99.0%), stored in tightly sealed containers at cool temperatures .
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Powder form (Hangzhou J&H Chemical): Off-white to light yellow, requiring storage in dry, well-ventilated environments .
Stability studies on related morpholine-containing compounds indicate that such structures exhibit moderate plasma and liver microsomal stability. For instance, a PLK4 inhibitor with a morpholine substituent demonstrated a plasma half-life () exceeding 289.1 minutes and liver microsomal > 145 minutes . These findings suggest that the morpholine group contributes to metabolic resilience, a desirable trait in drug intermediates.
Solubility and Reactivity
Synthesis and Manufacturing
Industrial Production
2-(4-Morpholinyl)-5-pyrimidinol is synthesized via nucleophilic substitution reactions, where a morpholine group replaces a leaving group (e.g., chlorine) on a pre-formed pyrimidine scaffold. Suppliers such as Chemlyte Solutions and Hangzhou J&H Chemical Co., Ltd., produce the compound at gram to kilogram scales, catering to research and commercial demands .
Representative Synthetic Route
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Pyrimidine Core Formation: Condensation of thiourea with β-keto esters yields 5-hydroxypyrimidine.
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Morpholine Introduction: Reacting 2-chloro-5-hydroxypyrimidine with morpholine under basic conditions (e.g., K₂CO₃) facilitates substitution at the 2-position .
This method parallels strategies employed in synthesizing kinase inhibitors, where morpholine groups are introduced to optimize target binding .
Applications in Pharmaceutical Research
Role as a Pharmaceutical Intermediate
2-(4-Morpholinyl)-5-pyrimidinol serves as a precursor in synthesizing bioactive molecules. Its structure aligns with key pharmacophores in kinase inhibitors, particularly those targeting PLK4 and Aurora kinases . For example:
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PLK4 Inhibitors: Compounds featuring aminopyrimidine cores and morpholine substituents exhibit nanomolar inhibitory activity (e.g., IC₅₀ = 0.0067 μM for compound 8h) .
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Anticancer Agents: Structural analogs demonstrate antiproliferative effects in breast cancer cells, underscoring the therapeutic potential of this chemical scaffold .
Comparative Bioactivity of Pyrimidine-Morpholine Derivatives
Table 1 summarizes enzymatic and cellular activities of select analogs:
| Compound | PLK4 IC₅₀ (μM) | Plasma (min) | Antiproliferative Activity (Breast Cancer) |
|---|---|---|---|
| 2-(4-Morpholinyl)-5-pyrimidinol | N/A | N/A | N/A |
| Centrinone | 0.003 | 5.8 | Moderate |
| Compound 8h | 0.0067 | >289.1 | High |
Data adapted from PMC (2023) .
Current Research Gaps and Future Directions
Despite its utility as an intermediate, significant gaps exist in understanding 2-(4-morpholinyl)-5-pyrimidinol’s direct biological effects. Priorities for future research include:
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Enzymatic Assays: Evaluating inhibitory activity against PLK4 and related kinases.
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Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
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Toxicological Evaluations: Establishing acute and chronic toxicity thresholds.
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